molecular formula C22H15FN2O4 B349106 1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-44-5

1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B349106
CAS RN: 874395-44-5
M. Wt: 390.4g/mol
InChI Key: MJTDVNCWYWXULQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15FN2O4 and its molecular weight is 390.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery

Chromeno[2,3-c]pyrrole derivatives are explored for their potential in drug discovery due to their diverse pharmacological activities. They have been investigated for their anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .

Catalysis

In catalysis, chromeno[2,3-c]pyrrole derivatives can act as catalysts or ligands in chemical reactions. Their ability to facilitate reactions makes them valuable in synthetic chemistry and industrial processes .

Medicinal Chemistry

The medicinal chemistry applications of these derivatives are vast. They are used to synthesize compounds with potential therapeutic effects and can be tailored for targeted drug delivery systems .

Chemical Biology

Chromeno[2,3-c]pyrrole derivatives have a burgeoning significance in chemical biology due to their multifaceted applications in synthesizing biologically active molecules .

Green Chemistry

These compounds are synthesized using green chemistry approaches, which emphasize environmentally friendly methods. The use of ethanol as a solvent and potassium carbonate as a base is an example of such sustainable practices .

properties

IUPAC Name

1-(2-fluorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O4/c1-11-7-8-16-14(9-11)20(26)18-19(13-5-3-4-6-15(13)23)25(22(27)21(18)28-16)17-10-12(2)29-24-17/h3-10,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTDVNCWYWXULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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